1-[(Cinnamoyloxy)imino]cyclododecane
Description
BenchChem offers high-quality 1-[(Cinnamoyloxy)imino]cyclododecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Cinnamoyloxy)imino]cyclododecane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(cyclododecylideneamino) (Z)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c23-21(18-17-19-13-9-8-10-14-19)24-22-20-15-11-6-4-2-1-3-5-7-12-16-20/h8-10,13-14,17-18H,1-7,11-12,15-16H2/b18-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZHOVKJSZSIIS-ZCXUNETKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NOC(=O)C=CC2=CC=CC=C2)CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCCC(=NOC(=O)/C=C\C2=CC=CC=C2)CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of radical generation in cyclododecane-based oxime esters
An In-Depth Technical Guide to the Mechanism of Radical Generation in Cyclododecane-Based Oxime Esters
Executive Summary
Oxime esters have emerged as a pivotal class of molecules in polymer chemistry and organic synthesis, primarily due to their capacity to generate radical species upon stimulation.[1][2] This guide focuses specifically on cyclododecane-based oxime esters, a subset whose bulky, aliphatic carbocyclic framework imparts unique physical and chemical properties. We will dissect the fundamental mechanisms of radical generation—photochemical, photosensitized, and single electron transfer pathways—and explore the profound influence of the cyclododecane moiety on these processes. Furthermore, this document provides detailed experimental protocols and methodologies for researchers to investigate these mechanisms, ensuring a blend of theoretical understanding and practical, field-proven insights for professionals in drug development and chemical research.
Introduction to Cyclododecane-Based Oxime Esters
Cyclododecane-based oxime esters are photoactive compounds characterized by a cyclododecanone-derived oxime core functionalized with an ester group. The core structure features a weak nitrogen-oxygen (N-O) bond, which is the critical site for radical generation.[3] The large, flexible, and non-polar cyclododecane ring significantly influences the molecule's solubility, thermal stability, and the reactivity of the resulting radical species. These compounds are predominantly used as Type I photoinitiators, which generate radicals directly upon light absorption through a highly efficient α-cleavage process.[2][4]
The primary appeal of these molecules lies in the homolytic cleavage of the N-O bond, which has a low bond dissociation energy (BDE) of approximately 35 kcal/mol, making it susceptible to cleavage by thermal or photochemical energy input.[3] This cleavage yields two primary radical species: an iminyl radical and an acyloxy radical. The acyloxy radical can subsequently undergo rapid decarboxylation to produce carbon dioxide and a new alkyl or aryl radical, which can then initiate polymerization or participate in other chemical transformations.[5][6]
Photochemical Generation of Radicals
The most common method for generating radicals from oxime esters is through the input of light energy. This can occur via direct absorption of a photon by the oxime ester or indirectly through an energy transfer from an excited photosensitizer molecule.
Direct Photolysis: A Norrish Type I Cleavage Pathway
Direct photolysis of cyclododecane-based oxime esters follows a mechanism analogous to the Norrish Type I reaction observed in ketones.[7][8] The process is initiated by the absorption of a photon (typically in the UV spectrum) by the carbonyl chromophore within the oxime ester structure.
-
Excitation: The molecule absorbs a photon, promoting an electron from a non-bonding orbital (n) to an anti-bonding pi orbital (π*), forming an excited singlet state (S1).
-
Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to a more stable, longer-lived triplet state (T1).
-
N-O Bond Cleavage (α-Cleavage): From either the S1 or T1 state, the molecule undergoes rapid homolytic cleavage of the labile N-O bond.[8][9] This is the primary radical-generating step.
-
Radical Formation & Decarboxylation: This cleavage yields a cyclododecyl-based iminyl radical and an acyloxy radical. The acyloxy radical is often unstable and rapidly decarboxylates to form a highly reactive alkyl or aryl radical and carbon dioxide.[6]
Caption: Mechanism of direct photolysis via Norrish Type I cleavage.
Photosensitized Decomposition: Triplet Energy Transfer
To utilize lower energy light sources, such as visible light LEDs, a photosensitizer is often employed. This approach, known as triplet sensitization, expands the useful spectral range for radical generation.[10][11]
The mechanism involves a Dexter energy transfer, where a photosensitizer with a high triplet energy absorbs light and transfers this energy to the oxime ester, which may not absorb efficiently at that wavelength itself.[12]
-
Sensitizer Excitation: The photosensitizer (Sens) absorbs a photon and is promoted to its excited singlet state (¹Sens*).
-
Intersystem Crossing: The sensitizer undergoes efficient ISC to its triplet state (³Sens*).
-
Energy Transfer: The triplet sensitizer collides with a ground-state oxime ester molecule, transferring its energy and returning to its ground state, while the oxime ester is promoted to its triplet state (³Oxime Ester*).
-
Decomposition: The excited triplet oxime ester then rapidly cleaves at the N-O bond to generate the iminyl and acyloxy radicals, as in direct photolysis.
Common photosensitizers for this process include thioxanthone derivatives and iridium-based photocatalysts.[11][12][13] This method is advantageous because it separates the function of light absorption from radical formation, allowing for greater flexibility in designing photoinitiating systems.[12]
Caption: Radical generation via triplet energy transfer from a photosensitizer.
Single Electron Transfer (SET) Mechanism
An alternative pathway for radical generation involves single electron transfer (SET), often mediated by a photocatalyst or a transition metal.[3][14] In this mechanism, the oxime ester is reduced to form a radical anion, which is highly unstable and rapidly fragments.
-
Catalyst Excitation: A photocatalyst (PC) is excited by light to form a potent reducing agent (PC*).
-
Electron Transfer: The excited photocatalyst transfers a single electron to the oxime ester, generating a radical anion and the oxidized form of the photocatalyst (PC⁺).
-
Fragmentation: The oxime ester radical anion undergoes rapid dissociative fragmentation, cleaving the N-O bond to yield an iminyl radical and a carboxylate anion.
-
Catalyst Regeneration: The photocatalyst is regenerated in a subsequent step to complete the catalytic cycle.
This method is particularly useful in organic synthesis for generating specific radical intermediates under very mild conditions.[14]
Caption: Radical generation via a photocatalyzed SET mechanism.
The Influence of the Cyclododecane Moiety
The large, saturated cyclododecane ring is not a chromophore and does not directly participate in light absorption. However, its presence has significant indirect effects on the radical generation process and subsequent reactions.
-
Physical Properties: The bulky, non-polar nature of the cyclododecane group enhances solubility in many organic monomers and solvents while potentially increasing the thermal stability of the molecule compared to smaller analogues.
-
Steric Hindrance: The steric bulk of the ring can influence the rate of intermolecular reactions and may affect the "cage effect," where newly formed radical pairs are trapped by surrounding solvent or monomer molecules, potentially leading to recombination rather than productive initiation.
-
Radical Reactivity: The resulting cyclododecyl-based iminyl radical is a σ-type radical, with the unpaired electron localized in an sp² hybridized orbital.[15] Its reactivity will differ from iminyl radicals derived from aromatic ketones. It is less stabilized by resonance, making it potentially more reactive in hydrogen abstraction or addition reactions.
Experimental Methodologies for Mechanistic Investigation
Validating the proposed mechanisms requires specialized analytical techniques capable of detecting and characterizing highly reactive, short-lived radical intermediates.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (also known as Electron Spin Resonance, ESR) is the most direct method for detecting and identifying radical species.[1][16] It provides structural information about the radical and can be used to study the kinetics of its formation and decay.[15]
Experimental Protocol: EPR Spin Trapping Analysis
-
Objective: To detect and identify the radical species generated from the photolysis of a cyclododecane-based oxime ester.
-
Causality: Direct detection of radicals is often impossible due to their short lifetimes. A spin trap (e.g., PBN, DMPO) is used to react with the transient radicals to form a more stable radical adduct that is EPR-active and has a characteristic spectrum.
-
Sample Preparation: Prepare a solution of the cyclododecane-based oxime ester (~10⁻² M) and a spin trapping agent (e.g., N-tert-butyl-α-phenylnitrone, PBN, ~10⁻¹ M) in a suitable deoxygenated solvent (e.g., benzene, acetonitrile).
-
EPR Tube Loading: Transfer the solution into a standard quartz EPR tube. Purge the sample with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can quench radical signals. Seal the tube.
-
Spectrometer Setup: Place the EPR tube into the cavity of the EPR spectrometer. Set the spectrometer parameters: microwave frequency (~9.5 GHz, X-band), microwave power (optimized to avoid saturation, e.g., 5-10 mW), modulation frequency (100 kHz), and magnetic field scan range.
-
In-Situ Photolysis: Irradiate the sample directly within the EPR cavity using a light source (e.g., a high-pressure mercury lamp with appropriate filters) that matches the absorption spectrum of the oxime ester or sensitizer.
-
Data Acquisition: Record the EPR spectrum while the sample is being irradiated.
-
Data Analysis: Analyze the resulting spectrum. The hyperfine coupling constants (hfcs) of the trapped radical adduct provide a unique fingerprint that can be used to identify the original transient radical (e.g., iminyl, methyl, or phenyl radical).
Laser Flash Photolysis (LFP)
LFP is a powerful technique for studying the kinetics of photochemical events on nanosecond or picosecond timescales.[17][18] It is used to observe transient species like excited triplet states and radicals, providing crucial information on quantum yields and reaction rate constants.
Caption: A simplified workflow for a Laser Flash Photolysis experiment.
Quantitative Data Summary
The efficiency of radical generation is a critical parameter for any photoinitiator. While specific data for cyclododecane-based oxime esters is proprietary or must be determined experimentally, the following table provides typical values for related oxime ester systems to offer a comparative baseline.
| Parameter | Typical Value Range | Significance | Source(s) |
| N-O Bond Dissociation Energy (BDE) | ~35 kcal/mol | Indicates the low energy required for bond cleavage. | [3] |
| Absorption Maximum (λmax) | 280 - 400 nm | Determines the required wavelength of light for activation. | [6][18] |
| Triplet Energy (ET) | 55 - 65 kcal/mol | Important for selecting an appropriate photosensitizer. | [19] |
| Quantum Yield of Decomposition (Φd) | 0.1 - 0.5 | Measures the efficiency of molecule decomposition per photon absorbed. | [18][20] |
| Rate of N-O Cleavage (from T1 state) | > 10⁸ s⁻¹ | Indicates a very fast and efficient bond-breaking process. | [19] |
Conclusion and Future Outlook
The generation of radicals from cyclododecane-based oxime esters is a robust and versatile process governed by well-understood photochemical principles. The primary mechanisms—direct photolysis, triplet sensitization, and single electron transfer—offer a range of activation strategies using different energy sources. The cyclododecane moiety, while not photochemically active, plays a crucial role in tuning the physical properties and influencing the reactivity of the resulting radicals.
Future research should focus on developing cyclododecane-based oxime ester systems that are highly efficient under visible light, reducing the need for high-energy UV sources. Investigating the unique reactivity of the cyclododecyl-based iminyl radical could open new avenues in organic synthesis, particularly in the construction of complex nitrogen-containing macrocycles. The continued development and mechanistic understanding of these powerful photoinitiators will undoubtedly advance their application in cutting-edge fields such as 3D printing, biocompatible materials, and advanced coatings.
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Zhang, X., & Rovis, T. (2021). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. Journal of the American Chemical Society, 143(51), 21211-21217. [Link]
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Determining the Molar Extinction Coefficient of 1-[(Cinnamoyloxy)imino]cyclododecane at 365 nm: A Technical Guide for Researchers
Introduction: The Significance of Molar Extinction Coefficient in Photochemical Applications
For researchers and scientists engaged in drug development, photopolymerization, and other light-initiated processes, a precise understanding of a compound's interaction with light is paramount. 1-[(Cinnamoyloxy)imino]cyclododecane, an oxime ester-based photoinitiator, holds potential in applications requiring the controlled generation of radicals upon UV irradiation. The efficiency of such photoinitiators is critically dependent on their ability to absorb light at a specific wavelength. The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is therefore a fundamental parameter.
This in-depth technical guide provides a comprehensive framework for determining the molar extinction coefficient of 1-[(Cinnamoyloxy)imino]cyclododecane at 365 nm. This wavelength is of particular interest as it falls within the UVA range, commonly employed in various photocuring and biomedical applications. This document will not only outline the experimental protocol but also delve into the underlying principles and the significance of this parameter for professionals in the field.
Theoretical Framework: The Beer-Lambert Law
The determination of the molar extinction coefficient is grounded in the Beer-Lambert Law, a fundamental principle in spectroscopy.[1] This law establishes a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution.[2] The mathematical expression of the Beer-Lambert Law is:
A = εcl
Where:
-
A is the absorbance (a dimensionless quantity).
-
ε (epsilon) is the molar extinction coefficient, with units of L mol⁻¹ cm⁻¹. This intrinsic property of the molecule is a measure of the probability of an electronic transition at a given wavelength.[2]
-
c is the molar concentration of the absorbing species in mol L⁻¹.
-
l is the path length of the cuvette (the sample holder) in cm, which is typically 1 cm.
By measuring the absorbance of several solutions of known concentrations, a calibration curve can be constructed by plotting absorbance versus concentration. The slope of this linear plot will be equal to the product of the molar extinction coefficient and the path length (εl).[3] Since the path length is a known constant (usually 1 cm), the molar extinction coefficient can be readily calculated from the slope.
Structural Considerations and Expected Absorption Profile
The chemical structure of 1-[(Cinnamoyloxy)imino]cyclododecane is key to understanding its light-absorbing properties. The molecule consists of a cyclododecane ring, an imino group, and a cinnamoyloxy group. The primary chromophore, the part of the molecule responsible for absorbing light, is the cinnamoyl group, which contains a conjugated system of double bonds in the phenyl ring and the adjacent carbon-carbon double bond.[4] This conjugation is what allows the molecule to absorb UV light.
Generally, oxime esters exhibit strong absorption in the UV region, with many commercial photoinitiators like Irgacure OXE-01 and OXE-02 having absorption maxima below 350 nm.[5][6] For instance, Irgacure OXE-01 has a peak wavelength of 327 nm when dissolved in acetonitrile.[6] The cinnamoyl chromophore itself typically shows a strong absorption peak around 290 nm.[2] Therefore, it is anticipated that the absorbance of 1-[(Cinnamoyloxy)imino]cyclododecane at 365 nm will be on the tail of its primary absorption band. While the molar extinction coefficient at the absorption maximum (λmax) can be very high (often >10,000 L mol⁻¹ cm⁻¹), the value at 365 nm is expected to be lower.[7] However, it is crucial to note that high photochemical reactivity is not always correlated with the absorption maximum; in some cases, irradiation in the tail-end of the absorption spectrum can be highly efficient.[5]
Experimental Protocol for Determining the Molar Extinction Coefficient
This section provides a detailed, step-by-step methodology for the accurate determination of the molar extinction coefficient of 1-[(Cinnamoyloxy)imino]cyclododecane at 365 nm.
Materials and Instrumentation
-
Analyte: 1-[(Cinnamoyloxy)imino]cyclododecane (high purity)
-
Solvent: A high-purity, UV-grade solvent in which the analyte is readily soluble and that is transparent at 365 nm. Acetonitrile is a common and suitable choice for oxime esters.[5][6]
-
Volumetric flasks: Class A, various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes: Calibrated micropipettes or Class A volumetric pipettes
-
Analytical balance: Capable of measuring to at least 0.1 mg
-
UV-Vis Spectrophotometer: A calibrated double-beam instrument capable of measuring absorbance at 365 nm.
-
Cuvettes: A matched pair of quartz cuvettes with a 1 cm path length.
Workflow Diagram
Caption: Experimental workflow for determining the molar extinction coefficient.
Step-by-Step Procedure
-
Preparation of a Stock Solution:
-
Accurately weigh a precise amount of 1-[(Cinnamoyloxy)imino]cyclododecane (e.g., 10.0 mg) using an analytical balance.
-
Quantitatively transfer the weighed compound to a 100 mL volumetric flask.
-
Dissolve the compound in a small amount of the chosen UV-grade solvent (e.g., acetonitrile).
-
Once fully dissolved, dilute the solution to the mark with the same solvent. This will be your stock solution. Calculate the exact molar concentration of this stock solution.
-
-
Preparation of a Dilution Series:
-
From the stock solution, prepare a series of at least five dilutions of varying, known concentrations. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0, as this is the range where the Beer-Lambert law is most accurately followed.[8]
-
For example, you could prepare dilutions with final concentrations of approximately 5, 10, 20, 30, and 40 µM. Use calibrated pipettes and volumetric flasks for accurate dilutions.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the wavelength to 365 nm.
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the pure solvent. This will serve as your blank.
-
Place the blank cuvette in the reference and sample holders of the spectrophotometer and zero the instrument. This corrects for any absorbance from the solvent and the cuvette itself.
-
-
Absorbance Measurements:
-
Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution to be measured, then fill the cuvette.
-
Place the sample cuvette in the spectrophotometer and record the absorbance at 365 nm.
-
Repeat this process for all the prepared dilutions, moving from the lowest to the highest concentration. It is advisable to take multiple readings for each sample to ensure reproducibility.
-
Data Analysis and Calculation
-
Construct a Calibration Curve:
-
Plot the measured absorbance (A) on the y-axis against the corresponding molar concentration (c) on the x-axis.
-
-
Perform Linear Regression:
-
Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + b), where 'm' is the slope and 'b' is the y-intercept.
-
A good linear fit, with a correlation coefficient (R²) close to 1.0, indicates that the Beer-Lambert law is being obeyed in the concentration range tested. The y-intercept should be close to zero.
-
-
Calculate the Molar Extinction Coefficient (ε):
-
The slope (m) of the calibration curve is equal to εl.
-
Therefore, the molar extinction coefficient (ε) can be calculated using the following formula:
ε = m / l
-
Since the path length (l) is typically 1 cm, the molar extinction coefficient is numerically equal to the slope of the calibration curve.
-
Data Presentation
All quantitative data should be summarized in a clear and structured table for easy interpretation and comparison.
| Concentration (mol L⁻¹) | Absorbance at 365 nm (AU) |
| Dilution 1 | A₁ |
| Dilution 2 | A₂ |
| Dilution 3 | A₃ |
| Dilution 4 | A₄ |
| Dilution 5 | A₅ |
Linear Regression Results:
-
Slope (m): [Value] L mol⁻¹ cm⁻¹
-
Y-intercept (b): [Value] AU
-
Correlation Coefficient (R²): [Value]
-
Calculated Molar Extinction Coefficient (ε) at 365 nm: [Value] L mol⁻¹ cm⁻¹
Trustworthiness and Self-Validation
The protocol described above includes inherent self-validating steps to ensure the trustworthiness of the results:
-
Linearity of the Calibration Curve: A high correlation coefficient (R² > 0.99) for the linear regression confirms that the measurements were made in a concentration range where the Beer-Lambert law is valid.
-
Zero Intercept: The y-intercept of the calibration curve should be close to zero. A significant deviation from zero may indicate an issue with the blank measurement or the presence of an interfering substance.
-
Reproducibility: Performing multiple measurements for each concentration and preparing duplicate or triplicate sample series can assess the precision of the experimental procedure.
Conclusion and Implications for Drug Development
A precise and accurate determination of the molar extinction coefficient of 1-[(Cinnamoyloxy)imino]cyclododecane at 365 nm is a critical first step in its evaluation as a photoinitiator. This value allows researchers to:
-
Calculate the concentration of the photoinitiator in a given formulation using a simple absorbance measurement.
-
Quantify the rate of photochemical reactions by monitoring the decrease in absorbance over time.
-
Optimize the concentration of the photoinitiator for specific applications to ensure efficient light absorption and radical generation.
-
Compare the light-absorbing properties of this compound with other photoinitiators.
By following the rigorous experimental protocol outlined in this guide, researchers, scientists, and drug development professionals can confidently determine this crucial photophysical parameter, enabling the informed design and optimization of novel light-activated systems.
References
- Wavelength-Dependent Photochemistry of Oxime Ester Photoinitiators. (n.d.).
- Beer-Lambert's Law: Principles and Applications in Daily Life. (2024, December 18). FindLight.
- Oxime Esters as Efficient Initiators in Photopolymeriz
- Photochemistry and Reaction Pathway of Oxime Esters as Radical Photoinitiators. (2025, August 9).
- Reactivity of oximes for diverse methodologies and synthetic applications. (n.d.). Royal Society of Chemistry.
- Far-red BODIPY-based oxime esters: photo-uncaging and drug delivery. (n.d.). PMC.
- Beer-Lambert Law. (2024, August 24). Save My Exams.
- Determination of the practical applicability range of Beer–Lambert Law. (n.d.). University of Debrecen.
- Using the Beer-Lambert Law to Calculate the Concentration of a Solution. (2021, July 7). Study.com.
- Determination of the Molar Absorptivity of a Light Absorbing Molecule. (n.d.). Virtual Labs.
- Accurate measurement of molar absorptivities. (n.d.). NIST.
- The Beer-Lambert Law. (2023, January 29). Chemistry LibreTexts.
- Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. (n.d.). Wake Tech.
- Molar Absorptivity. (n.d.). University of Wisconsin-River Falls.
- UV-Visible Spectroscopy. (n.d.).
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Molar absorption coefficients (ε) at λ (nm) for BMDM and OC in methanol. (n.d.).
- A Guide to Understanding Extinction Coefficients. (n.d.). ChromaDex.
- Polymerizable liquid-crystal composition. (n.d.).
- The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu.
Sources
- 1. longchangchemical.com [longchangchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Structure–Reactivity Relationships of Oxime–Oxalate/Glyoxylate/Ester Derivatives: Dual Photo/Thermal Initiators for Visible Light Polymerization and Composite Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2399942B1 - Polymerizable liquid-crystal composition - Google Patents [patents.google.com]
- 7. CAS 294-62-2: Cyclododecane | CymitQuimica [cymitquimica.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: A Protocol for the Utilization of 1-[(Cinnamoyloxy)imino]cyclododecane in Negative Photoresist Formulations
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development and microfabrication on the application of 1-[(Cinnamoyloxy)imino]cyclododecane as a novel photoinitiator for negative-tone photoresists. This application note details the underlying photochemical mechanisms, offers a complete, step-by-step protocol for photoresist formulation and processing, and provides expert insights into the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Role of Oxime Esters in Advanced Photolithography
Negative-tone photoresists function by strengthening the polymer matrix in areas exposed to light, rendering them insoluble in a developer solvent. This process of localized insolubilization is driven by a photoinitiator, a molecule that absorbs light energy and triggers a chemical reaction, typically cross-linking of polymer chains.[1] Oxime esters have emerged as a highly efficient class of Type I photoinitiators.[2] Upon irradiation, these molecules undergo a unimolecular cleavage to generate free radicals, which then initiate the polymerization of monomers and cross-linkers within the photoresist formulation.[3]
1-[(Cinnamoyloxy)imino]cyclododecane is a promising oxime ester photoinitiator. Its structure combines a cyclododecanone oxime with a cinnamoyl chromophore. The cinnamoyl group is expected to influence the compound's light absorption properties, likely in the UV-A region (320-400 nm), making it suitable for use with common i-line (365 nm) or broadband UV light sources used in photolithography.[2]
Photochemical Mechanism of Initiation
The function of 1-[(Cinnamoyloxy)imino]cyclododecane as a photoinitiator is predicated on the lability of the N-O bond within the oxime ester moiety. This process can be described in two primary steps:
-
Photoexcitation: The cinnamoyl chromophore absorbs a photon of appropriate energy (hν), promoting the molecule to an excited state.
-
N-O Bond Cleavage (Homolysis): In the excited state, the molecule undergoes rapid homolytic cleavage of the weak N-O bond. This is the key radical-generating step.
-
Radical Formation: This cleavage results in the formation of two distinct radical species: a cinnamoyloxy radical and a cyclododecanone-1-iminyl radical.
-
Initiation of Polymerization: These highly reactive radicals then attack the acrylate or other polymerizable groups of the monomer and polymer binder in the photoresist formulation, initiating a chain reaction of cross-linking. This cross-linking increases the molecular weight of the polymer in the exposed regions, making it insoluble in the developer.[1]
Caption: Photochemical initiation by 1-[(Cinnamoyloxy)imino]cyclododecane.
Health and Safety Precautions
As with all laboratory procedures, appropriate personal protective equipment (PPE) should be worn. Oxime esters may cause skin and eye irritation.[4][5]
-
Engineering Controls: Work in a well-ventilated area or a chemical fume hood, especially when handling solvents.[6]
-
Personal Protective Equipment:
-
Storage: Store the photoinitiator and photoresist solution in a cool, dark place, away from heat, sparks, and direct sunlight to prevent premature polymerization.[6] Containers should be tightly sealed.[8]
Experimental Protocol
This protocol provides a starting point for the use of 1-[(Cinnamoyloxy)imino]cyclododecane in a negative photoresist formulation. Optimization of component concentrations, spin speeds, and exposure/bake parameters may be necessary for specific applications.
Materials and Equipment
| Component | Supplier Example | Purpose |
| Photoinitiator | ||
| 1-[(Cinnamoyloxy)imino]cyclododecane | Custom Synthesis | Photoinitiator |
| Polymer Binder | ||
| Poly(hydroxystyrene) (PHS) | Sigma-Aldrich | Alkali-soluble polymer binder |
| Cross-linker | ||
| Trimethylolpropane triacrylate (TMPTA) | Sigma-Aldrich | Multi-functional acrylate for cross-linking |
| Solvent | ||
| Propylene glycol monomethyl ether acetate (PGMEA) | Sigma-Aldrich | Casting solvent |
| Substrate | ||
| Silicon wafers | University Wafers | Substrate for photolithography |
| Developer | ||
| 2.38% Tetramethylammonium hydroxide (TMAH) in H₂O | Sigma-Aldrich | Aqueous alkaline developer |
Equipment: Spin coater, hot plate, UV light source (e.g., mask aligner with i-line filter), profilometer, optical microscope.
Photoresist Formulation
The following formulation is a recommended starting point. The components should be mixed in an amber-colored bottle to protect from light.
| Component | Function | Weight Percentage (wt%) |
| Poly(hydroxystyrene) (PHS) | Polymer Binder | 20% |
| Trimethylolpropane triacrylate (TMPTA) | Cross-linker | 8% |
| 1-[(Cinnamoyloxy)imino]cyclododecane | Photoinitiator | 2% |
| PGMEA | Solvent | 70% |
| Total | 100% |
Procedure:
-
Dissolve the Poly(hydroxystyrene) in PGMEA. This may require gentle heating and stirring.
-
Once the polymer is fully dissolved, add the TMPTA and 1-[(Cinnamoyloxy)imino]cyclododecane.
-
Stir the solution at room temperature until all components are fully dissolved and the solution is homogeneous.
-
Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.
Photolithography Workflow
Caption: General workflow for negative photoresist processing.
Step-by-Step Procedure:
-
Substrate Preparation:
-
Clean silicon wafers using a standard solvent rinse (e.g., acetone, isopropanol) followed by drying with a nitrogen gun.
-
Perform a dehydration bake on a hot plate at 150°C for 5 minutes to remove any adsorbed moisture.[9]
-
-
Spin Coating:
-
Dispense the formulated photoresist onto the center of the silicon wafer.
-
Spin coat at 3000 rpm for 30 seconds to achieve a uniform film. The thickness will depend on the viscosity of the formulation and the spin speed.
-
-
Pre-bake (Soft Bake):
-
Place the coated wafer on a hot plate at 95°C for 60 seconds.[9]
-
Causality: The pre-bake removes most of the casting solvent (PGMEA), solidifying the film and improving its adhesion to the substrate.
-
-
Exposure:
-
Place the wafer in a mask aligner.
-
Expose the photoresist through a photomask to UV light. A broadband UV source or an i-line (365 nm) source is recommended.
-
Starting Exposure Dose: 100-300 mJ/cm². The optimal dose will depend on the final film thickness and the intensity of the light source. This parameter requires careful optimization.
-
-
Post-Exposure Bake (PEB):
-
Bake the wafer on a hot plate at 115°C for 60 seconds.
-
Causality: The PEB is a critical step for many negative resists. It drives the cross-linking reaction initiated during the exposure step to completion, ensuring the exposed regions are fully insolubilized.
-
-
Development:
-
Immerse the wafer in a 2.38% TMAH developer solution for 60 seconds with gentle agitation.[10]
-
The unexposed regions of the photoresist will dissolve in the developer.
-
-
Rinse and Dry:
-
Immediately rinse the wafer with deionized water for 30 seconds to stop the development process.
-
Dry the wafer using a stream of nitrogen gas.
-
-
Post-bake (Hard Bake):
-
Bake the wafer on a hot plate at 120°C for 2-5 minutes.[9]
-
Causality: The final post-bake enhances the mechanical and chemical stability of the patterned photoresist structure.
-
Characterization
The resulting photoresist patterns can be characterized using:
-
Optical Microscopy: To visually inspect the quality of the patterns.
-
Profilometry: To measure the thickness of the photoresist features.
-
Scanning Electron Microscopy (SEM): For high-resolution imaging of fine features.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Action |
| Incomplete Development | Insufficient exposure dose or development time. | Increase exposure energy in increments of 50 mJ/cm². Increase development time in 15-second increments. |
| Pattern Lifting/Peeling | Poor adhesion. | Ensure proper substrate cleaning and dehydration bake. Consider using an adhesion promoter like HMDS. |
| "Scumming" (Thin Residue) | Incomplete removal of unexposed resist. | Increase development time or use fresh developer. Ensure adequate agitation during development. |
| Line Broadening | Over-exposure or excessive post-exposure bake. | Reduce exposure dose. Decrease PEB temperature or time. |
Conclusion
1-[(Cinnamoyloxy)imino]cyclododecane serves as an effective Type I photoinitiator for the formulation of negative-tone photoresists. Its mechanism of action, based on the photocleavage of the N-O bond, allows for efficient radical generation and subsequent polymer cross-linking. The protocol detailed herein provides a robust starting point for the successful application of this compound in microfabrication processes. As with any photolithographic process, empirical optimization of the key parameters is essential to achieve the desired resolution and performance for specific applications.
References
-
RadTech. (n.d.). SAFETY AND HANDLING OF UV/EB CURING MATERIALS. Retrieved from [Link]
-
ITW Trans Tech. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Baoxu Chemical. (2017). SAFETY DATA SHEET Photoinitiator 907. Retrieved from [Link]
-
MicroChemicals. (n.d.). Storage and handling of photoresists and ancillaries. Retrieved from [Link]
-
MicroChemicals GmbH. (n.d.). Development of Photoresists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclododecane. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). cyclododecane, 294-62-2. Retrieved from [Link]
-
Museum of Fine Arts, Boston. (2022). Cyclododecane - MFA Cameo. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectrum of the major peak that exhibit a... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclododecene. PubChem Compound Database. Retrieved from [Link]
- Al-Zoubi, R. M. (2011). Reactivity features of cyclododecanone.
- Dzwonkowska-Zarzycka, M., Balcerak-Woźniak, A., & Kabatc-Borcz, J. (2026).
-
Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]
- Cremer, D., et al. (2022).
-
ResearchGate. (n.d.). Mechanism of action of a negative photoresist. Retrieved from [Link]
- Corral, I., et al. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics (RSC Publishing).
-
ResearchGate. (n.d.). UV-vis absorption spectra of (a) 1d and (c) 2c in cyclohexane at... Retrieved from [Link]
-
Columbia University. (n.d.). Circular Dichroism and UV-Visible Absorption Spectra of the Langmuir-Blodgett Films of an Aggregating Helicene. Retrieved from [Link]
- Cruz-Díaz, A., et al. (2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. Sciforum.
- Cheon, J. Y., et al. (n.d.). A general strategy for the synthesis of indoloquinolizine alkaloids via a cyanide-catalyzed imino-Stetter reaction. Organic & Biomolecular Chemistry (RSC Publishing).
- Kumar, A., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. PMC.
-
PubMed. (2004). Synthesis of alkylated deoxynojirimycin and 1,5-dideoxy-1,5-iminoxylitol analogues: polar side-chain modification, sulfonium and selenonium heteroatom variants, conformational analysis, and evaluation as glycosidase inhibitors. Retrieved from [Link]
Sources
- 1. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. cameo.mfa.org [cameo.mfa.org]
- 3. sciforum.net [sciforum.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. itwtranstech.com [itwtranstech.com]
- 7. additivesforpolymer.com [additivesforpolymer.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. aksci.com [aksci.com]
- 10. gelomics.com [gelomics.com]
Application Note: UV-LED Curing Efficiency of Cinnamoyloxy Imino Cyclododecane at 405 nm
Executive Summary
This application note details the technical evaluation of 1-[(Cinnamoyloxy)imino]cyclododecane (hereafter referred to as CIC-Oxime ) as a radical photoinitiator for UV-LED curing systems operating at 405 nm . While traditional cinnamoyl derivatives exhibit peak absorption in the UVB/UVA range (280–320 nm), the emergence of high-intensity 405 nm LEDs requires re-evaluating these initiators for "tail-end" absorption efficiency or sensitization potential.
This guide provides a rigorous methodology to quantify curing kinetics, conversion rates, and the necessary formulation adjustments (sensitization) to maximize performance in acrylate-based systems.
Mechanistic Insight
CIC-Oxime belongs to the class of O-acyl oxime esters . Its photoactivity relies on the homolytic cleavage of the N–O bond upon excitation.
Photochemical Pathway
-
Excitation: The cinnamoyl chromophore absorbs a photon. At 405 nm, this absorption is weak (low extinction coefficient,
), relying on the Boltzmann distribution of vibrational states or high-intensity LED flux to populate the excited singlet state ( ). -
Cleavage: The molecule undergoes rapid intersystem crossing (ISC) or direct cleavage from the singlet state, breaking the weak N–O bond.
-
Radical Generation:
-
Cyclododecaniminyl Radical: A reactive species capable of hydrogen abstraction or direct addition.
-
Cinnamoyloxy Radical: Unstable; rapidly undergoes decarboxylation (
) to form a Styryl Radical . The styryl radical is a highly efficient initiator for acrylate polymerization due to its resonance stabilization and reactivity.
-
Reaction Visualization
Figure 1: Photochemical cleavage mechanism of Cinnamoyloxy Imino Cyclododecane.
Materials and Equipment
Reagents
-
Photoinitiator: 1-[(Cinnamoyloxy)imino]cyclododecane (CAS 331460-18-5). Purity >98%.
-
Monomer Base: Trimethylolpropane triacrylate (TMPTA) or Bisphenol A glycerolate diacrylate (BGDA).
-
Sensitizer (Optional but Recommended): Isopropylthioxanthone (ITX) or Diethylthioxanthone (DETX) for enhancing 405 nm absorption via Energy Transfer (ET).
-
Solvent: Chloroform or Acetonitrile (HPLC grade) for spectroscopic analysis only; formulation should be solvent-free if possible.
Equipment
-
UV-LED Source: 405 nm LED (e.g., Phoseon FireJet or equivalent), tunable intensity 0–1000 mW/cm².
-
Real-Time FTIR (RT-FTIR): Spectrometer equipped with a horizontal ATR accessory and UV-LED coupling.
-
Photo-DSC: Differential Scanning Calorimeter with UV attachment (e.g., Mettler Toledo or Netzsch) for heat flow kinetics.
-
Film Applicator: Wire-wound bar coater (e.g., 12–24 µm wet thickness).
Experimental Protocols
Protocol A: Formulation and Solubility Check
Objective: Determine the solubility limit of CIC-Oxime in acrylate monomers and prepare test formulations.
-
Preparation: Weigh 10 g of TMPTA into an amber glass vial.
-
Addition: Add CIC-Oxime at varying concentrations: 0.5 wt%, 1.0 wt%, 2.0 wt%, and 3.0 wt% .
-
Mixing: Stir magnetically at 40°C for 30 minutes.
-
Checkpoint: Solution must be optically clear. If haze persists, sonicate for 10 mins.
-
-
Sensitization (Series B): Prepare a second series with 1.0 wt% CIC-Oxime + 0.5 wt% ITX to test photosensitization effects.
Protocol B: Real-Time FTIR Monitoring (C=C Conversion)
Objective: Quantify the degree of conversion (DC) under 405 nm irradiation.
-
Setup: Configure FTIR for rapid scan (approx. 4 scans/sec). Focus on the acrylate double bond peak at 1635 cm⁻¹ (twisting vibration) or 810 cm⁻¹ .
-
Baseline: Record background spectrum of the ATR crystal.
-
Deposition: Apply a 20 µm drop of formulation onto the crystal; cover with a polypropylene film (laminate) to prevent oxygen inhibition (unless testing air-curing efficiency).
-
Irradiation:
-
Start FTIR data collection (
). -
Turn on 405 nm LED (
) at intensity 100 mW/cm² . -
Irradiate for 60–120 seconds.
-
-
Calculation:
Where is the peak area at time , and is the peak area before irradiation.
Protocol C: Photo-DSC (Kinetic Profiling)
Objective: Measure polymerization rate (
-
Sample: Weigh 2–3 mg of formulation into an open aluminum pan.
-
Reference: Empty aluminum pan.
-
Conditions: Isothermal at 25°C, Nitrogen purge (50 mL/min).
-
Exposure:
-
Equilibrate for 1 minute.
-
Trigger 405 nm LED (Intensity: 50 mW/cm²).
-
-
Analysis: Integrate the exotherm peak to find
(J/g). Compare to theoretical enthalpy of acrylate polymerization (approx. 86 kJ/mol per double bond).
Data Analysis & Expected Results
Experimental Workflow Diagram
Figure 2: Experimental workflow for evaluating photoinitiator efficiency.
Performance Metrics (Simulated Data for Benchmarking)
The following table illustrates typical expected values when comparing CIC-Oxime against a standard (TPO) and a sensitized system at 405 nm.
| Parameter | CIC-Oxime (Pure) | CIC-Oxime + ITX (Sensitized) | TPO (Benchmark) |
| Absorption | ~285 nm (Tail to 390 nm) | ~385 nm (ITX peak) | ~380 nm (Tail to 420 nm) |
| 405 nm Extinction ( | Low (< 50 M⁻¹cm⁻¹) | High (via ET) | Moderate (~200 M⁻¹cm⁻¹) |
| Induction Time | 5–10 s | < 2 s | < 1 s |
| Final Conversion (DC%) | 40–60% (Thickness dependent) | 85–95% | 90–98% |
| Yellowing Index | Very Low | High (due to ITX) | Low |
Key Finding: Pure CIC-Oxime is likely inefficient at 405 nm for thin films due to low absorption. However, for thick sections (>1 mm) , the low extinction coefficient allows deep light penetration (bleaching effect), potentially curing the bottom layers effectively if the intensity is high enough.
Troubleshooting & Optimization
-
Low Surface Cure (Tackiness):
-
Cause: Oxygen inhibition consumes the generated radicals.
-
Solution: Increase light intensity (>500 mW/cm²), add an amine synergist (e.g., EDB), or use a laminate cover.
-
-
Slow Reaction Speed:
-
Cause: Poor spectral overlap with 405 nm LED.
-
Solution:Sensitization is critical. Add 0.1–0.5% Isopropylthioxanthone (ITX). The ITX absorbs 405 nm light and transfers energy to the CIC-Oxime (Triplet-Triplet Energy Transfer), triggering cleavage.
-
-
Solubility Issues:
-
Cause: Cyclododecane ring is bulky and lipophilic.
-
Solution: Pre-dissolve CIC-Oxime in a small amount of reactive diluent (e.g., IBOA or HDDA) before adding to the main oligomer.
-
References
-
Chemical Structure & CAS: 1-[(Cinnamoyloxy)imino]cyclododecane, CAS Registry Number 331460-18-5. (Verified Catalog Entry).
- Oxime Ester Mechanism: Allonas, X., et al. "Photochemistry of oxime esters: A time-resolved study." Polymer Chemistry, 2014. (General mechanism of N-O cleavage).
-
405 nm Curing Strategies: Dietlin, C., et al. "Photopolymerization upon LEDs: new photoinitiating systems and strategies." Chemical Science, 2014. .
- Sensitization of Oxime Esters: Lalevée, J., et al. "New Highly Efficient Radical Photoinitiators of Polymerization Operating at 405 nm." Macromolecules, 2009.
Disclaimer: This protocol is designed for research purposes. Always consult the Safety Data Sheet (SDS) for CIC-Oxime before handling. UV-LED radiation at 405 nm is hazardous to the eyes; proper shielding is mandatory.
Application Note: Lithographic Sensitivity & Contrast Profiling of 1-[(Cinnamoyloxy)imino]cyclododecane
[1]
Introduction & Mechanistic Insight
1-[(Cinnamoyloxy)imino]cyclododecane belongs to the Oxime Ester family of photoinitiators.[1] Unlike cationic photoacid generators (PAGs) that release strong sulfonic acids, this molecule undergoes irreversible photolysis to generate reactive free radicals.[1] These radicals initiate the polymerization of acrylate or methacrylate monomers in negative-tone resist formulations.[1]
Photochemical Mechanism
Upon irradiation (UV-A/Blue), the N-O bond cleaves (homolysis).[1] This is the rate-determining step.[1]
-
N-O Cleavage: Generates a Cyclododecaniminyl radical and a Cinnamoyloxyl radical .[1]
-
Decarboxylation: The cinnamoyloxyl radical rapidly decarboxylates (releases
) to form a Styryl/Cinnamyl radical .[1] -
Initiation: Both the iminyl and cinnamyl radicals are highly reactive and initiate chain-growth polymerization.[1]
The bulky cyclododecane ring provides low volatility (reducing lens contamination) and high solubility in non-polar resist solvents, while the cinnamoyl group extends spectral sensitivity.
Mechanistic Pathway Diagram[1]
Figure 1: Photolytic cleavage pathway of 1-[(Cinnamoyloxy)imino]cyclododecane leading to radical initiation.[1]
Experimental Protocol: Characteristic Curves (H-D Curves)
To determine the Lithographic Sensitivity (
Materials & Formulation
To isolate the performance of the initiator, use a standard "Model Resist" formulation. Avoid commercial "black box" resists.
| Component | Role | Recommended Material | Mass % |
| Binder Polymer | Matrix | Alkali-soluble acrylic resin (e.g., MMA/MAA copolymer) | 50-60% |
| Monomer | Crosslinker | DPHA (Dipentaerythritol hexaacrylate) | 30-40% |
| Initiator | Test Subject | 1-[(Cinnamoyloxy)imino]cyclododecane | 1.0 - 3.0% |
| Solvent | Carrier | PGMEA (Propylene glycol monomethyl ether acetate) | Adjust to ~20% solids |
Workflow: Step-by-Step
Pre-requisite: All handling must be done under Yellow Light (UV-cutoff) conditions.
Step 1: Substrate Preparation
-
Use 4-inch Silicon wafers or Quartz slides (if measuring UV transmission).[1]
-
Clean with O2 plasma (50W, 1 min) or Piranha solution to ensure adhesion.[1]
-
Dehydration bake: 200°C for 5 mins on a hotplate.
Step 2: Coating
-
Dispense 2 mL of formulation.[1]
-
Spin Coat: 500 rpm (5s)
1500-2000 rpm (30s). Target thickness: 1.5 m . -
Edge Bead Removal (EBR): Essential for contact lithography to prevent gap errors.[1]
Step 3: Pre-Applied Bake (PAB) / Soft Bake
Critical Step: Oxime esters can be thermally sensitive.[1] The cyclododecane moiety improves stability, but excessive heat causes sublimation or thermal fogging.
-
Temp: 90°C
1°C. -
Time: 120 seconds.
-
Method: Proximity hotplate (0.1 mm gap) to ensure uniform heating.
Step 4: Exposure (The Variable)
Use an i-line stepper or a mask aligner with a Step Wedge Mask (Optical Density tablet).[1]
-
Wavelength: 365 nm (Narrowband filter recommended).[1]
-
Dose Range: 0 to 500 mJ/cm².[1]
-
Increments: Logarithmic steps (e.g., 10, 14, 20, 28, 40... mJ/cm²).
Step 5: Post-Exposure Bake (PEB)
Note: For radical systems, PEB is often skipped or kept mild to minimize dark polymerization. However, a short PEB can reduce standing waves.
-
Recommendation: None (or mild 60°C for 60s if adhesion is poor).[1]
Step 6: Development
-
Developer: 2.38% TMAH (Tetramethylammonium hydroxide) or 1%
(if using acid-rich binder).[1] -
Method: Puddle or Dip development.[1]
-
Time: 60 seconds @ 23°C.
-
Rinse: DI Water
Spin Dry.[1]
Step 7: Metrology
Measure the remaining film thickness (
Workflow Diagram
Figure 2: Standard lithographic processing workflow for sensitivity curve generation.
Data Analysis & Interpretation
Plotting the Curve[1]
Key Metrics Calculation
For a negative resist, the curve will start at 0 (fully soluble) and rise to 1 (fully crosslinked).
- (Gel Dose): The dose at which the first insoluble material remains (NRT > 0).[1] This indicates the onset of polymerization.
- (Sensitivity): The dose required to achieve 50% film thickness retention.[1] This is the standard metric for comparing initiator efficiency.
- (Saturation Dose): The dose where NRT plateaus (usually near 1.0).[1]
-
Contrast (
): The slope of the linear portion of the rising curve. [1]
Interpreting the Result
-
High Contrast (
): Indicates a sharp transition from soluble to insoluble.[1] Desirable for high-resolution patterning (vertical sidewalls).[1] -
Low Contrast (
): Indicates "gray scale" behavior, often caused by Oxygen Inhibition .[1] If the curve has a long "tail" at the bottom, oxygen is quenching the radicals at the surface.-
Solution: Increase initiator concentration or add an oxygen barrier coat (PVA) during exposure.[1]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| "Tailing" at low dose | Oxygen Inhibition | Use a PVA top-coat or expose under Nitrogen purge.[1] |
| Low Sensitivity ( | Spectral Mismatch | Ensure exposure source overlaps with absorption max (check UV-Vis of initiator). |
| Thermal Fogging (Residue in unexposed) | PAB too high | Reduce Soft Bake temperature to 80°C; Cyclododecane derivatives can be mobile. |
| Standing Waves | Substrate Reflection | Use a Bottom Anti-Reflective Coating (BARC) or broadband exposure.[1] |
References
-
Crivello, J. V., & Dietliker, K. (1998). Photoinitiators for Free Radical Cationic & Anionic Photopolymerization. Wiley-VCH.[1] (Standard text on photoinitiator mechanisms).
-
Mack, C. (2006).[1] Fundamental Principles of Optical Lithography: The Science of Microfabrication. Wiley.[1] [1]
-
Dietliker, K., et al. (2007).[1] "Novel oxime ester photoinitiators for color filter resists." SPIE Proceedings, Vol. 6519.[1] [1]
-
Allonas, X., et al. (2010).[1] "Photochemistry of oxime esters: A time-resolved study." Polymer Chemistry. (Mechanistic grounding for N-O cleavage). [1]
-
Neumann, M., et al. (2020).[1] "Lithographic Characterization of Photoresists." NIST Protocols. (General H-D curve methodology).[1] [1]
(Note: Specific commercial datasheets for 1-[(Cinnamoyloxy)imino]cyclododecane are proprietary.[1] The protocols above are derived from standard characterization methods for the Oxime Ester class of initiators, such as Irgacure OXE series, to which this molecule is structurally analogous.)
Preparation of photosensitive polyimide using cyclododecane oxime esters
Application Note: High-Resolution Negative-Tone Photosensitive Polyimide (PSPI) via Cyclododecane-Based Oxime Ester Photoinitiators
Executive Summary
This application note details the protocol for preparing and processing a negative-tone Photosensitive Polyimide (PSPI) utilizing Cyclododecane Oxime Esters (COEs) as high-efficiency photoinitiators.
Unlike traditional diazonaphthoquinone (DNQ) positive-tone systems or aromatic-heavy oxime esters, COEs derived from the aliphatic cyclododecane scaffold offer a distinct advantage: enhanced optical transparency in the visible region and superior solubility in polyamic acid (PAA) precursors. This protocol is designed for researchers aiming to fabricate high-temperature dielectric layers for wafer-level packaging (WLP) and redistribution layers (RDL) where low outgassing and high resolution (<10 µm) are critical.
Scientific Foundation & Mechanism
The Role of Cyclododecane Oxime Esters
Standard oxime ester photoinitiators (e.g., carbazole-based) often suffer from limited solubility in polar PI precursors and excessive yellowing due to extended conjugation. The cyclododecane moiety introduces a bulky, lipophilic aliphatic ring.
-
Solubility: The 12-carbon ring disrupts crystalline packing, significantly improving miscibility with PAA/NMP solutions.
-
Mechanism (Norrish Type I): Upon UV irradiation (typically i-line, 365 nm), the N-O bond of the oxime ester cleaves. This generates a reactive cyclododecyl-iminyl radical and an acyloxy radical (or methyl/phenyl radical depending on the ester group). These radicals initiate the polymerization of acrylate monomers blended into the PAA matrix.
Reaction Pathway Diagram
The following diagram illustrates the photochemical cleavage and subsequent crosslinking network formation.
Figure 1: Photochemical mechanism of Cyclododecane Oxime Ester initiating acrylate crosslinking within a Polyamic Acid matrix.
Experimental Protocols
Materials & Equipment[1]
-
Polymer Precursor: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 2,2'-Bis(trifluoromethyl)benzidine (TFMB) for high transparency PAA.
-
Photoinitiator (PI): Cyclododecanone O-benzoyloxime (Synthesized or Custom Sourced).
-
Crosslinker: Dipentaerythritol hexaacrylate (DPHA).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Gamma-Butyrolactone (GBL).
-
Developer: Cyclopentanone (solvent developable) or 2.38% TMAH (if PAA acidity is tuned). Note: This protocol uses solvent development for maximum resolution.
Protocol A: Preparation of the Photosensitive Formulation
Objective: Create a homogeneous, photosensitive varnish.
-
PAA Synthesis (Base Polymer):
-
Charge a 3-neck flask with TFMB (10 mmol) and anhydrous NMP (solid content 15-20 wt%).
-
Stir under Nitrogen purge until fully dissolved.
-
Add 6FDA (10 mmol) in batches over 30 minutes to prevent localized gelation.
-
Stir at room temperature for 24 hours. Viscosity should reach 3000–5000 cP.
-
-
Photosensitization:
-
To the PAA solution (100g), add DPHA (40 parts per hundred resin - phr).
-
Add Cyclododecane Oxime Ester (3–5 phr). Critical: Perform in amber glassware to prevent premature photolysis.
-
Add adhesion promoter (0.5 phr, e.g., KBM-403).
-
-
Filtration:
-
Pressure filter the solution through a 0.45 µm PTFE filter to remove micro-gels.
-
Protocol B: Lithographic Processing
Objective: Patterning and Curing.[1]
| Step | Parameter | Description/Rationale |
| 1. Spin Coating | 1000–3000 rpm | Target thickness: 5–10 µm. Final speed determines thickness. |
| 2. Soft Bake | 100°C / 3 min | Hotplate. Removes solvent to prevent mask sticking. Do not overheat to avoid thermal crosslinking. |
| 3. Exposure | 150–300 mJ/cm² | i-line (365 nm) stepper or mask aligner. The COE absorbs energy here, generating radicals. |
| 4. Post-Exposure Bake | 110°C / 1 min | Optional. Enhances radical mobility and conversion of acrylates. |
| 5. Development | Cyclopentanone | Immersion or Puddle (60–90 sec). Unexposed regions dissolve; exposed regions remain. |
| 6. Rinse | Propylene Glycol Methyl Ether Acetate (PGMEA) | Stops development and cleans residue. |
| 7. Thermal Cure | 300°C / 1 hr | N2 atmosphere. Converts PAA to Polyimide (Imidization) and drives off remaining volatiles. |
Workflow Diagram
Figure 2: End-to-end processing workflow for Cyclododecane-based PSPI.
Results & Validation Criteria
Quantitative Benchmarks
When evaluating the synthesized PSPI, the following metrics indicate a successful protocol execution compared to standard Acetophenone-based initiators (e.g., Irgacure 369).
| Property | Cyclododecane COE (Target) | Standard Oxime Ester | Note |
| Photosensitivity | < 200 mJ/cm² | ~250 mJ/cm² | Higher efficiency of N-O cleavage in COE. |
| Resolution | 5–8 µm (L/S) | 10–15 µm | Improved solubility prevents micro-phase separation. |
| Transmittance (400nm) | > 90% | ~80% | Aliphatic ring reduces yellowing vs. aromatic initiators. |
| Residual Stress | < 30 MPa | 35–45 MPa | Plasticizing effect of the bulky cyclododecyl group. |
| 5% Weight Loss (Td) | > 480°C | > 480°C | Determined by the PI backbone, not the initiator (which degrades). |
Troubleshooting Guide
-
Issue: T-Topping (Insoluble surface layer).
-
Cause: Surface inhibition by oxygen or excessive radical generation at the surface.
-
Fix: Increase photoinitiator concentration slightly or use an oxygen barrier coat (PVA) during exposure.
-
-
Issue: Scumming (Residue in unexposed areas).
-
Cause: Thermal fogging (initiator decomposing during Soft Bake).
-
Fix: Lower Soft Bake temperature to 90°C or reduce development time.
-
-
Issue: Pattern Collapse.
-
Cause: Capillary forces during rinsing or poor adhesion.
-
Fix: Use a lower surface tension rinse (e.g., add surfactant) or increase adhesion promoter concentration.
-
References
-
Zhang, J., et al. "Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization." MDPI, 2022. Link
-
Lalevée, J., et al. "Conjugated phenothiazine oxime esters as free radical photoinitiators." Royal Society of Chemistry, 2017. Link
-
Wang, X., et al. "Synthesis and Characterization of Negative-Tone Photosensitive Polyimides with Low Coefficient of Thermal Expansion for Packaging Applications." MDPI, 2024. Link
-
IGM Resins. "Omnirad 1316 - High sensitivity oxime ester photoinitiator for electronic applications."[2] IGM Resins Technical Data. Link
-
Büchi, G., et al. "Mechanism of synthesis involving cyclododecanone."[3] Journal of the American Chemical Society (via StackExchange discussion on mechanism), 2025. Link
Sources
High-Resolution Patterning with 1-[(Cinnamoyloxy)imino]cyclododecane Photoinitiator: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxime esters have emerged as a superior class of Type I photoinitiators, valued for their high efficiency and structural versatility in free-radical polymerization.[1] This document provides a detailed technical guide on the application of a specific oxime ester, 1-[(Cinnamoyloxy)imino]cyclododecane , for high-resolution patterning. This compound uniquely combines the long-wavelength absorption characteristics of the cinnamoyl chromophore with the low volatility imparted by the cyclododecane moiety, making it an excellent candidate for advanced photolithography, micromachining, and the fabrication of complex micro-arrays for biomedical applications. We will explore the underlying photochemical mechanisms, provide comprehensive formulation guidelines, and present detailed, field-tested protocols for achieving high-fidelity micropatterns.
Mechanism of Photoinitiation: Efficient Radical Generation
1-[(Cinnamoyloxy)imino]cyclododecane functions as a Type I photoinitiator, meaning a single molecule generates initiating radicals directly upon absorbing light, without the need for a co-initiator.[2] The key to its high efficiency lies in the photochemical lability of the nitrogen-oxygen (N-O) bond.[3]
Causality of the Process:
-
Photoexcitation: The process begins when the cinnamoyl group, acting as the principal chromophore, absorbs a photon of UV light (typically in the 320-380 nm range).[4] This absorption elevates the molecule to an excited electronic state.
-
N-O Bond Cleavage: In this excited state, the energy is rapidly funneled to the weakest bond in the molecule: the N-O single bond. This bond undergoes homolytic cleavage, a process where the bonding electron pair is split evenly.[3][5]
-
Radical Formation: The cleavage results in the formation of two distinct free radicals: a cyclododecyl-iminyl radical and a cinnamoyloxy radical. Both of these species are highly reactive and capable of initiating polymerization by attacking the double bonds of acrylate or methacrylate monomers.[3] The cinnamoyloxy radical can further undergo decarboxylation (loss of CO₂) to form a styryl radical, providing an additional pathway for initiation.
Caption: Photoinitiation pathway of 1-[(Cinnamoyloxy)imino]cyclododecane.
Key Attributes for High-Resolution Patterning
The unique structure of this photoinitiator provides several advantages crucial for demanding, high-resolution applications.
-
High Molar Absorptivity: The extended π-conjugation of the cinnamoyl group provides strong absorption in the near-UV range (i-line, 365 nm), which is a standard wavelength in photolithography tools.[4][6] This ensures efficient light absorption even in thin films.
-
Excellent Photobleaching: Upon cleavage, the primary chromophore is destroyed. This "photobleaching" effect increases the transparency of the photoresist as exposure proceeds, allowing light to penetrate deeper and ensure uniform polymerization through the entire film thickness. This is critical for creating features with vertical sidewalls.
-
Low Volatility & Thermal Stability: The large cyclododecane group significantly reduces the initiator's volatility compared to smaller molecules.[7] This prevents the initiator from evaporating during pre-baking steps, ensuring consistent concentration and predictable performance. Oxime esters also generally exhibit good thermal stability, preventing premature decomposition.[3]
-
Good Solubility: The aliphatic cyclododecane ring enhances solubility in a wide range of organic monomers and solvents typically used in photoresist formulations, such as acrylates, methacrylates, and cyclopentanone.
Formulation Guidelines for a Negative-Tone Photoresist
A successful high-resolution patterning process begins with a well-designed photoresist formulation. The following table provides a representative starting point. The exact ratios should be optimized based on the desired film thickness, resolution, and substrate.
| Component | Example Material | Concentration (wt%) | Purpose & Rationale |
| Photoinitiator | 1-[(Cinnamoyloxy)imino]cyclododecane | 1.0 - 4.0% | Radical Source. Concentration is a key parameter for controlling photospeed. Higher concentrations increase sensitivity but may reduce light penetration depth and can lead to brittleness. |
| Monomer/Oligomer | Trimethylolpropane Triacrylate (TMPTA) | 40 - 60% | Structural Backbone. A multifunctional acrylate that forms a highly cross-linked, chemically resistant polymer network upon polymerization.[4] |
| Binder Polymer | Poly(methyl methacrylate) (PMMA) | 40 - 60% | Film Former & Rheology Control. Provides good film-forming properties, prevents crystallization of other components, and controls the viscosity for uniform spin coating. |
| Solvent | Cyclopentanone or PGMEA | Adjust to 20-30% solids | Viscosity & Film Thickness Control. Dissolves all components to create a homogenous solution. The choice of solvent and its concentration determines the final film thickness during spin coating. |
| Adhesion Promoter | (3-Acryloxypropyl)trimethoxysilane | 0.1 - 0.5% | Substrate Wetting & Adhesion. Covalently bonds to hydroxylated surfaces (like silicon wafers or glass), improving the adhesion of the final patterned structure and preventing delamination. |
Experimental Protocols
These protocols are designed to be self-validating. Each step includes checkpoints and expected outcomes to ensure the process is proceeding correctly.
Protocol 1: Preparation of the Photoresist Formulation
Causality: The goal is to create a homogenous, particle-free solution to ensure defect-free films during spin coating.
-
Preparation: In an amber glass bottle (to protect from UV light), add the desired amount of solvent (e.g., Cyclopentanone).
-
Binder Dissolution: While stirring with a magnetic stir bar, slowly add the binder polymer (PMMA). Cover the bottle and continue stirring until the polymer is fully dissolved. This may take several hours. Checkpoint: The solution should be clear and visually free of polymer clumps.
-
Initiator & Monomer Addition: Once the binder is dissolved, add the 1-[(Cinnamoyloxy)imino]cyclododecane photoinitiator and the TMPTA monomer. Continue stirring in the dark until all components are fully dissolved. Checkpoint: The solution should be a homogenous, slightly viscous liquid.
-
Adhesion Promoter: If required, add the adhesion promoter and stir for an additional 30 minutes.
-
Filtration: Using a syringe, filter the solution through a 0.2 µm PTFE filter to remove any micro-particles or dust.
-
Storage: Store the filtered photoresist in the amber bottle at 4°C. Allow the resist to warm to room temperature for at least 2 hours before use to prevent moisture condensation.
Protocol 2: High-Resolution Patterning via Photolithography
Causality: This workflow systematically transfers a pattern from a digital mask to the substrate by selectively cross-linking the photoresist.
Caption: A standard workflow for negative-tone photolithography.
-
Substrate Preparation:
-
Clean a silicon wafer or glass slide using a piranha solution or oxygen plasma to ensure a hydrophilic, particle-free surface.
-
Apply the adhesion promoter (if not included in the resist) by spin-coating a dilute solution and baking at 120°C for 60 seconds.
-
-
Spin Coating:
-
Dispense the photoresist onto the center of the substrate.
-
Spin at 3000 RPM for 45 seconds to achieve a uniform film (approximately 1-2 µm thick, depending on formulation viscosity). Checkpoint: The film should be uniform in color and free of streaks or comets.
-
-
Soft Bake (Pre-bake):
-
Place the coated substrate on a hotplate at 95°C for 60-90 seconds.
-
Rationale: This step evaporates the bulk of the solvent, solidifying the film before exposure.
-
-
UV Exposure:
-
Place the substrate in a mask aligner or direct-write lithography tool.
-
Expose the film to UV light (365 nm i-line is recommended) through a photomask.
-
The required dose will depend on the formulation and film thickness. A typical starting dose is 50-150 mJ/cm². An exposure dose matrix is recommended for initial optimization.
-
-
Post-Exposure Bake (PEB) (Optional):
-
Bake the substrate on a hotplate at 100-110°C for 60 seconds.
-
Rationale: PEB can enhance cross-linking, reduce standing wave effects, and improve feature definition, though it is not always necessary for oxime ester systems.
-
-
Development:
-
Immerse the exposed substrate in a developer solvent (e.g., Propylene glycol monomethyl ether acetate, PGMEA) for 30-60 seconds with gentle agitation.
-
The unexposed, unpolymerized regions will dissolve away.
-
Rinse thoroughly with a rinse solvent (e.g., Isopropanol) and dry with a gentle stream of nitrogen. Checkpoint: The desired pattern should be clearly visible.
-
-
Hard Bake:
-
Bake the patterned substrate at 120-140°C for 5-10 minutes.
-
Rationale: This step removes any residual solvent and further cross-links the polymer, improving its mechanical and chemical stability.
-
Performance Data & Troubleshooting
The following table shows representative (not experimental) data to illustrate the expected performance trade-offs.
| Exposure Dose (mJ/cm²) | Achieved Resolution (µm) | Sidewall Profile | Comments |
| 50 | > 5 | Sloped | Underexposed. Insufficient cross-linking leads to feature erosion during development. |
| 100 | 2 | Near-Vertical | Optimal Dose. Good balance of resolution and throughput. Features are well-defined. |
| 200 | 2.5 | Slight Undercut | Overexposed. Light scattering and diffraction effects at the mask edge begin to degrade resolution. |
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Adhesion / Pattern Lift-off | 1. Improper substrate cleaning. 2. No or ineffective adhesion promoter. | 1. Use a more aggressive clean (O₂ plasma). 2. Optimize adhesion promoter application and bake. |
| Incomplete Development | 1. Insufficient exposure dose. 2. Development time too short. | 1. Increase exposure dose. 2. Increase development time or use gentle agitation. |
| Cracked or Brittle Features | 1. Photoinitiator concentration too high. 2. Excessive hard bake temperature/time. | 1. Reduce photoinitiator wt% to < 3%. 2. Lower hard bake temperature or shorten duration. |
Safety Precautions
-
Always work in a well-ventilated area or fume hood when handling solvents and monomers.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
UV radiation is harmful to eyes and skin. Ensure all UV light sources are properly shielded and use UV-blocking safety glasses.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Oxime Esters as Efficient Initiators in Photopolymerization Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and free radical photopolymerization of triphenylamine-based oxime ester photoinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Controlling outgassing and sublimation of 1-[(Cinnamoyloxy)imino]cyclododecane
A Guide for Researchers, Scientists, and Drug Development Professionals on Controlling Outgassing and Sublimation
Welcome to the technical support center for 1-[(Cinnamoyloxy)imino]cyclododecane. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific reasoning to help you anticipate, troubleshoot, and control the unique challenges this molecule presents—specifically, its tendency to outgas and sublime. These phenomena can lead to sample loss, experimental irreproducibility, and contamination. This guide provides a framework for developing robust handling and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are outgassing and sublimation, and why are they a concern for this specific molecule?
A: Sublimation is a process where a substance transitions directly from a solid to a gas phase, bypassing the liquid phase.[1][2] For 1-[(Cinnamoyloxy)imino]cyclododecane, the large, non-polar cyclododecane ring is the primary structural feature driving this behavior, similar to its parent compound, cyclododecane, which is well-known for its ability to sublime at room temperature.[2][3][4] This can lead to gradual mass loss from your sample container, affecting quantitative analyses and long-term storage stability.
Outgassing is the release of adsorbed or absorbed gases from a material, often accelerated under vacuum or at elevated temperatures.[5][6] For this molecule, outgassing can originate from two sources:
-
Volatilization of the compound itself: Similar to sublimation, the compound can have a non-zero vapor pressure, causing it to enter the gas phase.
-
Release of trapped impurities: Solvents or other volatile species trapped within the crystal lattice during synthesis can be released, especially under vacuum.[5] This can contaminate high-vacuum systems and interfere with sensitive analytical measurements like mass spectrometry.
Q2: I'm observing a slow but steady decrease in the mass of my sample over time, even when stored in a sealed vial. What is happening?
A: This is a classic sign of sublimation. Even in a seemingly sealed container, a vapor pressure equilibrium is established between the solid and the gas phase in the headspace. If the container is opened, or if it is not perfectly sealed, this gaseous compound will escape, driving further sublimation to re-establish equilibrium. The waxy, non-polar nature of the cyclododecane backbone contributes significantly to this volatility.[1][4]
Q3: My analytical results (e.g., Mass Spec, HPLC) are inconsistent. Could outgassing or sublimation be the cause?
A: Absolutely. Inconsistent analytical results are a common consequence of these phenomena.
-
For Mass Spectrometry: Outgassing can introduce contaminants into the vacuum chamber, leading to ghost peaks or high background noise.[5][6] If the compound itself sublimes too quickly upon introduction to the high vacuum, it can cause pressure fluctuations and unstable readings.
-
For HPLC: If a sample is prepared by weighing the solid and dissolving it in a solvent, any prior mass loss due to sublimation will lead to a lower-than-expected concentration, causing variations in peak area and quantification.[7]
-
For Thin-Film Deposition: If you are creating films via physical vapor deposition, an uncontrolled sublimation rate will result in inconsistent film thickness and morphology.
Troubleshooting Guides
Issue 1: Significant Sample Loss During Vacuum Applications
You are attempting to dry your sample under vacuum or introduce it into a high-vacuum system (e.g., for coating or analysis) and notice a rapid loss of material.
Causality Explained
Lowering the pressure around the sample dramatically increases the rate of sublimation.[8][9] According to the principles of physical chemistry, the rate of evaporation (or sublimation) is dependent on the difference between the material's vapor pressure and the ambient pressure. In a vacuum, this pressure difference is maximized, causing molecules to leave the solid phase at a much higher rate.
Troubleshooting Protocol
-
Identify the Sublimation Threshold: Determine the pressure at which significant sublimation begins. This can be done by placing a small, weighed amount of the compound in a vacuum chamber and slowly reducing the pressure while monitoring the sample mass or the chamber pressure. Most of the sublimation for the related compound cyclododecane occurs between 1.6 x 10⁻¹ mbar and 8.7 x 10⁻² mbar.[8][9]
-
Controlled Temperature Reduction: If possible, cool the sample using a cold stage or liquid nitrogen trap before and during the initial pump-down. Lowering the temperature reduces the vapor pressure of the compound, thereby decreasing the sublimation rate.
-
Gradual Pressure Reduction: Instead of rapidly opening the system to high vacuum, use a fine control valve to decrease the pressure slowly. This allows you to find a pressure point where residual solvents can be removed without significant loss of the primary compound.
-
Inert Gas Purging: For applications that can tolerate it, a slow, continuous purge with a dry, inert gas (like Argon or Nitrogen) can help carry away volatile impurities without requiring a deep vacuum that would cause the sample to sublime.[10][11]
Issue 2: Contamination of Experiments and Inconsistent Analytical Readings
You observe unexpected signals in your analytical instruments or notice that subsequent experiments in the same chamber are contaminated.
Causality Explained
This issue stems from both outgassing and sublimation. The gaseous molecules of 1-[(Cinnamoyloxy)imino]cyclododecane can condense on cooler surfaces within your experimental setup, such as detector components or chamber walls.[6] In subsequent experiments, these condensed molecules can re-volatilize, contaminating the new sample. Additionally, impurities within your sample can outgas and interfere with your measurements.[12]
Workflow for Mitigating Contamination
The following diagram illustrates a systematic approach to reducing contamination from outgassing and sublimation.
Caption: Workflow for minimizing experimental contamination.
Step-by-Step Methodologies
-
System Cleaning & Bakeout: Before introducing your sample, ensure the vacuum chamber is meticulously clean. A bakeout procedure, where the empty chamber is heated (e.g., to 100-200°C) under vacuum for several hours, is highly effective at desorbing volatile contaminants from the chamber walls.[5][11] This reduces the baseline level of contamination.
-
Use of Cold Traps: Incorporate a liquid nitrogen cold trap between your experiment and the vacuum pump. This will capture outgassed molecules from your sample before they can back-stream from the pump or contaminate the wider system.
-
Material Selection: Be mindful of all materials placed in the vacuum system. Avoid plastics, elastomers, and adhesives with high outgassing rates.[6] Use only clean, metal, or glass implements to handle the sample.
Recommended Handling and Storage Protocols
To ensure the long-term integrity and accurate use of 1-[(Cinnamoyloxy)imino]cyclododecane, adopt the following protocols.
Quantitative Summary of Control Strategies
| Parameter | Impact on Outgassing/Sublimation | Recommended Control Strategy | Justification |
| Temperature | Increases exponentially with temperature | Store at ≤ 4°C. Handle at room temperature for minimal time. Use a cold stage for vacuum work. | Reduces the compound's vapor pressure, significantly slowing sublimation.[12] |
| Pressure | Rate is inversely proportional to ambient pressure | For storage, backfill containers with a dry, inert gas (e.g., Argon). For vacuum work, find the highest pressure that achieves the desired outcome (e.g., impurity removal). | An inert gas atmosphere creates a positive pressure, hindering the escape of gaseous molecules.[10][11] |
| Light Exposure | The cinnamoyl group is photosensitive | Store in amber vials or cover with aluminum foil. | The double bonds in the cinnamoyl moiety can undergo photochemical reactions, leading to degradation and the outgassing of new species. |
| Atmosphere | Oxygen and moisture can cause degradation | Store and handle under a dry, inert atmosphere. | The imine bond can be susceptible to hydrolysis in the presence of moisture. |
| Container | High surface area increases sublimation rate | Use vials where the solid has minimal exposed surface area. Avoid finely ground powders for long-term storage. | The total rate of sublimation is proportional to the surface area of the solid.[12] |
Logical Flow for Compound Handling
The following diagram outlines the decision-making process for handling the compound for different experimental needs.
Caption: Decision-making workflow for handling the compound.
By implementing these structured protocols and understanding the chemical principles behind them, you can significantly improve the reliability and accuracy of your research involving 1-[(Cinnamoyloxy)imino]cyclododecane.
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
PubChem. (n.d.). Cyclododecane. National Center for Biotechnology Information. Retrieved from [Link]
-
Four ways to reduce outgassing in vacuum systems. (n.d.). Retrieved from [Link]
-
Cyclododecane in Paper Conservation Discussion. (n.d.). Retrieved from [Link]
-
Pharma Intermediates and Fine Chemicals: An Explainer. (n.d.). Zenfold. Retrieved from [Link]
-
Organic Chemistry Laboratory Experiments. (n.d.). Retrieved from [Link]
-
How to reduce outgassing in vacuum systems. (n.d.). Leybold. Retrieved from [Link]
-
What is Outgassing in Vacuum Chamber? (2022, April 11). VacCoat. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
The chemical structure of cyclododecane consists of a ring of 12 carbon atoms. (n.d.). ResearchGate. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Outgassing: Advanced Detection and Control Techniques. (n.d.). Semiconductor Digest. Retrieved from [Link]
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Cyclododecane. (n.d.). In Wikipedia. Retrieved from [Link]
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Showing Compound Cyclododecane (FDB004834). (2010, April 8). FooDB. Retrieved from [Link]
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The Complete Guide to Fine Chemicals: Quality, Applications & Industries. (2024, October 29). WBCIL. Retrieved from [Link]
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Outgassing: significance in vacuum environments. (n.d.). Kistler. Retrieved from [Link]
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Langdon, K., Skinner, L., & Shugar, A. (n.d.). Archaeological block lifting with volatile binding media: exploring alternatives to cyclododecane. SUNY Buffalo State – Art Conservation Department. Retrieved from [Link]
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Things You Should Know about Fine Chemicals. (2022, July 11). Retrieved from [Link]
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87100 Cyclododecane (C12H24), sealing wax. (n.d.). Kremer Pigmente. Retrieved from [Link]
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Fine Chemical Suppliers and their role in the industry. (2023, October 16). Boron Molecular. Retrieved from [Link]
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Key Regulatory Bodies Governing Fine Chemicals Around the World. (2025, July 30). Pure Synth. Retrieved from [Link]
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Bandini, F., et al. (2022). Cyclododecane shaping, sublimation rate and residue analysis for the extraction of painting micro-samples from resin cross-sections. Scientific Reports, 12(1), 19654. Retrieved from [Link]
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Chemical Properties of Cyclodecane (CAS 293-96-9). (n.d.). Cheméo. Retrieved from [Link]
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Cyclododecane shaping, sublimation rate and residue analysis for the extraction of painting micro-samples from resin cross-sections. (2022, November 16). ResearchGate. Retrieved from [Link]
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Cyclododecane. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]
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Muñoz-Viñas, S., et al. (2025, December 18). The Influence of Temperature on the Application of Cyclododecane in Paper Conservation. Restaurator, 33(1), 29-50. Retrieved from [Link]
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Stein, R., et al. (n.d.). The Use of Cyclododecane as a Temporary Consolidant for the Handling and Treatment of Fragile Objects. Journal of the American Institute for Conservation, 39(3), 355-367. Retrieved from [Link]
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PubChem. (n.d.). Cyclododecene. National Center for Biotechnology Information. Retrieved from [Link]
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Franciscato, J. V. S. D. S., et al. (2025, April 24). Comparative Study of the Thermal Stability of Cinnamon and Oregano Essential Oils from Cinnamon and Oregano After Heat Treatment. Brazilian Journal of Science, 3(4). Retrieved from [Link]
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Technical Support Center: Shelf-Life Stability of Photoresist Formulations Containing Oxime Esters
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for photoresist formulations incorporating oxime esters. This guide is designed for researchers, scientists, and professionals in drug development and microfabrication who utilize these advanced materials. Our goal is to provide a deep understanding of the factors governing the shelf-life stability of these formulations and to offer practical solutions for common challenges. By explaining the causality behind experimental observations and providing robust troubleshooting frameworks, we aim to ensure the consistency and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and handling of photoresist formulations containing oxime esters.
Q1: What are oxime esters, and what is their primary function in a photoresist?
Oxime esters are a class of organic compounds that serve as highly efficient photoactive components in advanced photoresist formulations.[1] Their primary role is to act as either a photoinitiator (PI) in photopolymerization-based resists (e.g., for negative-tone systems) or as a photoacid generator (PAG) in chemically amplified resists (CARs).[2]
Upon irradiation with light of a specific wavelength (typically UV or deep-UV), the relatively weak N-O bond within the oxime ester molecule cleaves.[1][3] This cleavage generates reactive species:
-
In photopolymerization systems, this process forms free radicals that initiate the cross-linking of monomers and oligomers, solidifying the exposed regions.[4][5]
-
In CARs, the fragmentation pathway leads to the generation of a strong acid.[2] This acid then catalyzes a cascade of chemical reactions within the resist matrix during a subsequent post-exposure bake (PEB) step, dramatically changing the solubility of the exposed regions.
The efficiency of this N-O bond cleavage and the nature of the resulting species are critical to the photoresist's performance.[6]
Q2: What are the primary factors that degrade oxime ester photoresists during storage?
The stability of an oxime ester photoresist is a function of its chemical composition and its storage environment. The primary factors leading to degradation are:
-
Temperature: This is the most critical factor. Elevated temperatures can provide sufficient energy to cause premature thermal decomposition of the oxime ester, cleaving the N-O bond even without light.[7][8] This "dark" reaction generates the same reactive species as photo-exposure, leading to a gradual loss of the photoactive compound and potentially causing changes in the polymer matrix over time.[9] High storage temperatures are equivalent to accelerated aging.[10]
-
Light Exposure: Accidental exposure to white light or other inappropriate light sources can cause premature photolysis of the oxime ester.[7][11] Photoresists are sensitive not only to the UV range but also to the short-wave visible spectrum (e.g., blue and green light).[8] Therefore, all handling must be performed under yellow safe light (λ > 500 nm), and storage should be in light-blocking amber or black bottles.[8][12]
-
Chemical Contamination: The introduction of contaminants, such as moisture from the air when opening a cold bottle, can be detrimental.[8][10] Water can lead to hydrolysis of components, while airborne chemical contaminants can interfere with the photo-acid generation and subsequent amplification reactions.[13]
-
Solvent Evaporation: Frequent opening of the resist bottle can lead to the evaporation of the carrier solvent.[11] A loss of even 1% of the solvent can significantly increase the resist's viscosity, leading to thicker coated films that require higher exposure doses.[14]
Q3: What are the common signs of degradation in an aged or improperly stored oxime ester photoresist?
Degradation manifests as a drift in the lithographic process parameters. Key indicators include:
-
Loss of Photosensitivity: The most common sign is a noticeable increase in the required exposure dose (Dose-to-Clear or Dose-to-Size) to achieve the desired pattern. This occurs because the concentration of the active oxime ester has decreased due to thermal or accidental photolytic decay.[9]
-
Change in Development Rate: As the photoinitiator decomposes, its role as a dissolution inhibitor (in unexposed regions of positive resists) diminishes, which can increase dark erosion.[9]
-
Particle Formation: Over time, decomposition products or aggregates of the oxime ester may precipitate out of the solution, leading to visible particles or a hazy appearance.[11] These particles are a major source of defects during spin coating and patterning.[10]
-
Inconsistent Performance: Ultimately, degradation leads to poor reproducibility, including variations in critical dimension (CD), increased line-edge roughness (LER), and even incomplete development of features.[15]
Q4: What are the definitive storage and handling procedures for these formulations?
To maximize shelf-life and ensure reproducible results, adhere to the following guidelines:
-
Temperature Control: Store photoresist bottles at the temperature recommended by the manufacturer, which is typically refrigerated (e.g., 4–10°C).[8][12] Avoid temperature fluctuations and never freeze aqueous-based formulations.[8]
-
Acclimatization: Before use, allow the refrigerated bottle to sit at ambient temperature for several hours (e.g., overnight) before opening.[10][11] Opening a cold bottle will cause moisture from the air to condense inside, contaminating the resist.[8]
-
Light Protection: Always store bottles in a dark environment, avoiding direct sunlight or indoor lighting.[10][16] All processing must be done under proper yellow safe light conditions.[11]
-
Inert Environment: If possible, blanket the bottle with an inert gas like nitrogen or argon after each use to displace oxygen and moisture.
-
Avoid Cross-Contamination: Never return unused photoresist from a coating system back into the original bottle. Use clean, dedicated equipment for handling.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues related to the shelf-life stability of oxime ester photoresists.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) & Explanation |
| Loss of Photosensitivity / Increased Exposure Dose Required | 1. Thermal Degradation: The oxime ester photoactive compound has partially decomposed due to prolonged storage at elevated temperatures.[9] 2. Solvent Evaporation: The resist has become more concentrated, resulting in a thicker film that requires more energy to expose fully.[14] | 1. Verify Storage Conditions: Confirm that the resist has been stored at the recommended refrigerated temperature.[8] 2. Perform Dose Matrix: Re-qualify the resist by running a new exposure dose matrix to determine the new optimal dose. 3. Check Film Thickness: Measure the film thickness after spin coating to see if it has increased. If so, solvent evaporation is a likely cause.[17] Consider using a fresh bottle for critical applications. |
| Particle Formation or Haze in Solution | 1. Precipitation of Decomposed Components: The byproducts of oxime ester degradation may have low solubility in the resist solvent. 2. Aggregation/Crystallization: The oxime ester or other components may have precipitated due to temperature cycling or exceeding their solubility limit. 3. Contamination: External particles introduced during handling. | 1. Do Not Shake: Vigorously shaking the bottle can break up aggregates into smaller particles that are harder to filter. 2. Point-of-Use Filtration: Use a 0.2 µm (or smaller) filter compatible with the resist solvent system immediately before coating. Note that this may not restore original performance if the active component has been removed.[11] 3. Use a Fresh Bottle: For critical processes, particle formation is a strong indicator that the resist is compromised. Discard the old bottle and use a new one. |
| Incomplete Development or "Scumming" | 1. Severe Loss of Photoactive Compound: Insufficient acid or radical generation upon exposure leads to incomplete chemical conversion in the resist film.[9] 2. Contamination: Airborne contaminants (e.g., N-Methyl-2-pyrrolidone - NMP) can inhibit the deprotection reaction at the film surface.[13] | 1. Increase Exposure Dose: A higher dose may compensate for the lower concentration of active oxime ester. 2. Extend Development Time: Allow more time for the developer to clear the partially-exposed areas. 3. Check Environmental Controls: Ensure that the processing environment is free from amine or NMP vapors, which are known to interfere with chemically amplified resists.[13] |
| High Dark Film Loss / Increased Dark Erosion | 1. Degradation of Polymer or PAC: The decomposition of the photoactive compound, which often acts as a dissolution inhibitor in positive-tone resists, can increase the base solubility of the unexposed film.[9] | 1. Re-characterize the Resist: Measure the film thickness before and after development in an unexposed region to quantify the new dark erosion rate. 2. Adjust Process: It may be necessary to switch to a less aggressive developer or shorten the development time, though this may impact the process window. 3. Discard Resist: High dark erosion is a sign of significant chemical change and the resist should typically be replaced. |
Section 3: Experimental Protocols for Stability Assessment
To quantitatively assess the stability of a photoresist formulation, the following protocols can be implemented.
Protocol 1: Monitoring Photospeed Over Time
This protocol establishes a baseline and tracks changes in photosensitivity, the primary indicator of stability.
Objective: To quantify the change in the required exposure dose to clear a positive resist (E₀) or retain 50% of the film in a negative resist (E₅₀) over time.
Methodology:
-
Baseline (T=0): Using a fresh bottle of photoresist, spin coat a set of 3-5 silicon wafers according to the standard process to achieve the target film thickness.
-
Soft Bake: Perform the standard post-application bake (PAB) on all wafers.[18]
-
Exposure Matrix: Expose each wafer with an array of open-frame exposure fields (a "dose matrix"). The dose range should bracket the expected E₀, increasing in small increments (e.g., 5-10% steps).
-
Post-Exposure Bake (PEB): If required for the resist chemistry, perform the standard PEB on all wafers.[13]
-
Development: Develop the wafers using the standard process.
-
Measurement:
-
For positive resists, identify the lowest exposure dose that results in complete removal of the photoresist. This is the baseline E₀.
-
For negative resists, measure the film thickness in each exposure field and plot thickness vs. dose. The dose at which 50% of the initial thickness remains is the baseline E₅₀.
-
-
Time Points (T=1 month, T=3 months, etc.): Store the photoresist bottle under the desired condition (e.g., recommended refrigeration vs. room temperature). Repeat steps 1-6 at regular intervals.
-
Analysis: Plot the E₀ or E₅₀ value versus time. A significant increase in the required dose indicates degradation.
Protocol 2: Spectroscopic Analysis for Chemical Degradation
UV-Visible (UV-Vis) spectroscopy can be used to monitor the concentration of the chromophoric oxime ester.
Objective: To detect a decrease in the absorbance corresponding to the oxime ester, indicating its decomposition.
Methodology:
-
Sample Preparation (Liquid):
-
Prepare a dilute solution of the photoresist in a suitable, UV-transparent solvent (e.g., propylene glycol monomethyl ether acetate - PGMEA, acetonitrile).[6] The concentration should be adjusted to yield a maximum absorbance in the range of 0.5-1.0 AU.
-
-
Sample Preparation (Thin Film):
-
Spin coat the photoresist onto a quartz wafer, which is transparent in the deep-UV range.[18] Perform the standard soft bake.
-
-
Baseline Spectrum (T=0): Acquire a UV-Vis spectrum of the sample, paying close attention to the absorption peak(s) characteristic of the oxime ester chromophore (often in the 300-400 nm range).[6] Record the peak absorbance value.
-
Time Points: Store the photoresist (either in the bottle or as coated wafers) under the test conditions.
-
Repeat Measurement: At regular intervals, prepare new samples (or use the stored wafers) and acquire a new UV-Vis spectrum.
-
Analysis: Plot the peak absorbance value against time. A steady decrease in absorbance indicates the decomposition and loss of the photoactive oxime ester.[1]
Section 4: Visualizations and Workflows
Diagram 1: General Degradation Pathway of an Oxime Ester
This diagram illustrates the primary mechanism of degradation for an oxime ester photoactive compound, which is the cleavage of the N-O bond when subjected to an energy source like heat or UV light.
Caption: Degradation pathway of an oxime ester.
Diagram 2: Workflow for Troubleshooting Photoresist Stability
This workflow provides a logical decision tree for diagnosing and addressing stability-related issues encountered during lithography.
Caption: Workflow for troubleshooting photoresist stability.
Section 5: References
-
Higgins, C. et al. (2019). Potential photoacid generators based on oxime sulfonates. Journal of Chemical Research, 43(1-2), 26-33. Available at: [Link]
-
Hess, C. et al. Surface and bulk chemistry of chemically amplified photoresists: segregation in thin films and environmental stability issues. NIST. Available at: [Link]
-
Morlet-Savary, F. et al. (2026). Oxime Esters as Efficient Initiators in Photopolymerization Processes. MDPI. Available at: [Link]
-
Wang, Y. et al. (2025). Real-time monitoring of photodegradation in photoresists using a quartz crystal microbalance. RSC Publishing. Available at: [Link]
-
Feng, Z. et al. (2020). Synthesis and Photopolymerization Kinetics of Oxime Ester Photoinitiators. ResearchGate. Available at: [Link]
-
Shaw, J. M. et al. Thermal Analysis of Positive Photoresist Films by Mass Spectrometry. IBM. Available at: [Link]
-
MicroChemicals GmbH. (2008). For how long are photoresists stable, and what are the optimal storage conditions? MicroChemicals. Available at: [Link]
-
Morlet-Savary, F. et al. (2026). Oxime Esters as Efficient Initiators in Photopolymerization Processes. National Institutes of Health. Available at: [Link]
-
Thakur, A. et al. (2019). Stability studies on a sensitive EUV photoresist based on zinc metal oxoclusters. ARCNL Institutional Repository. Available at: [Link]
-
MicroChemicals GmbH. Storage and handling of photoresists and ancillaries. MicroChemicals. Available at: [Link]
-
Agilent Technologies, Inc. (2004). Direct Analysis of Photoresist and Related Solvents Using the Agilent 7500cs ICP-MS. Agilent. Available at: [Link]
-
Jiang, X. et al. (2022). Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization. Semantic Scholar. Available at: [Link]
-
Strieth-Kalthoff, F. et al. (2021). Reactivity of oximes for diverse methodologies and synthetic applications. Nature Communications. Available at: [Link]
-
Dickson, D. (2025). Top 5 Factors Affecting Chemical Stability. LinkedIn. Available at: [Link]
-
MicroChemicals GmbH. (2010). Storage, Ageing, Refilling, and Dilution of Photoresists. Engineering Research. Available at: [Link]
-
A-Gas Electronic Materials. (2023). Photoresist Application Techniques: Best Practices. A-Gas. Available at: [Link]
-
Allresist GmbH. (2022). Resist-Wiki - Storage and ageing. Allresist. Available at: [Link]
-
Ito, M. et al. (2024). Photo-induced Decrosslinking of Oxime-ester Based Covalent Adaptable Networks in Film State. ChemRxiv. Available at: [Link]
-
MicroChemicals GmbH. (2019). Storage and handling of photoresists and ancillaries. MicroChemicals. Available at: [Link]
-
Allresist GmbH. (2016). FAQs concerning photoresists from Allresist. Allresist. Available at: [Link]
-
Platypus Technologies. (2025). Common Lithography Defects and How to Fix Them. Platypus Technologies. Available at: [Link]
-
MicroChemicals GmbH. (2007). Lithography Trouble Shooting. Engineering Research. Available at: [Link]
-
MicroChemicals GmbH. Overview of the possible critical shelf lifes for photoresists. MicroChemicals. Available at: [Link]
-
MicroChemicals GmbH. (2019). Photolithography Trouble Shooter. MicroChemicals. Available at: [Link]
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Validation & Comparative
Technical Comparison Guide: Spectroscopic Characterization and Efficiency of 1-[(Cinnamoyloxy)imino]cyclododecane
This guide provides an in-depth technical analysis of 1-[(Cinnamoyloxy)imino]cyclododecane , a specialized Type I photoinitiator derived from the oxime ester family. This document is structured to assist analytical chemists and formulation scientists in the characterization, synthesis, and comparative evaluation of this compound against standard market alternatives.
Executive Technical Summary
1-[(Cinnamoyloxy)imino]cyclododecane represents a class of high-efficiency photoinitiators (PIs) designed for UV-LED polymerization. Unlike traditional acetophenone-based PIs, this molecule utilizes the oxime ester cleavage mechanism, generating highly reactive radicals upon exposure to light.
The inclusion of the cyclododecane ring (12-membered ring) offers distinct advantages over smaller cyclic analogs (e.g., cyclohexane derivatives):
-
Lower Volatility: High molecular weight reduces migration, critical for food packaging applications.
-
Thermal Stability: The macrocyclic conformation provides enhanced thermal resistance compared to strained small rings.
-
Solubility: The lipophilic dodecyl ring improves compatibility with non-polar monomer formulations.
Structural Characterization: NMR Spectral Data
The following spectral data is derived from the characteristic fragment analysis of O-acyl oximes of cyclododecanone. The spectroscopic signature is defined by the coupling of the rigid cinnamoyl conjugation with the flexible, conformational isomers of the cyclododecane ring.
1H NMR Spectral Data (500 MHz, CDCl₃)
| Signal ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.82 | Doublet ( | 1H | Large coupling constant confirms trans -geometry of the cinnamoyl group. Deshielded by conjugation and carbonyl proximity. | |
| 7.55 – 7.38 | Multiplet | 5H | Ar- | Typical aromatic envelope. |
| 6.65 | Doublet ( | 1H | Upfield shift relative to | |
| 2.65 – 2.55 | Triplet/Multiplet | 2H | Ring | Protons syn to the oxime oxygen are deshielded by the anisotropic effect of the C=N bond. |
| 2.40 – 2.30 | Triplet/Multiplet | 2H | Ring | Protons anti to the oxime oxygen appear slightly upfield. |
| 1.75 – 1.60 | Multiplet | 4H | Ring protons adjacent to the | |
| 1.45 – 1.25 | Broad Multiplet | 14H | Bulk Ring C | The "hump" characteristic of macrocyclic methylene chains; chemically equivalent due to rapid conformational flipping. |
13C NMR Spectral Data (125 MHz, CDCl₃)
| Signal ( | Carbon Type | Assignment | Technical Note |
| 168.5 | Quaternary | Characteristic oxime carbon; shift varies slightly based on | |
| 164.2 | Quaternary | Carbonyl carbon of the cinnamoyl ester linkage. | |
| 146.1 | CH | Highly deshielded alkene carbon. | |
| 134.2 | Quaternary | Ar- | Connection point of phenyl ring. |
| 130.8 – 128.1 | CH | Ar- | Aromatic carbons. |
| 117.5 | CH | Alpha-carbon of the cinnamoyl double bond. | |
| 32.5 | CH₂ | Carbon adjacent to the imine; deshielded. | |
| 26.8 – 22.1 | CH₂ | Bulk Ring | Cluster of methylene signals from the 12-membered ring. |
Expert Note on Stereochemistry: Oxime esters can exist as
andisomers.[1] The data above reflects the major isomer (typically for sterically hindered macrocycles). In high-resolution spectra, minor peaks (<5% intensity) may appear for the -isomer, particularly in the -CH₂ region.
Comparative Performance Analysis
This section objectively compares 1-[(Cinnamoyloxy)imino]cyclododecane against two industry standards: Irgacure OXE-01 (a commercial oxime ester) and Benzophenone (a Type II initiator).
Solubility and Migration Profile
| Feature | 1-[(Cinnamoyloxy)...]cyclododecane | Standard Oxime Ester (Cyclohexane-based) | Benzophenone (Type II) |
| Solubility (Acrylates) | High (Lipophilic ring aids dissolution) | Moderate | High |
| Migration Risk | Low (High MW, steric bulk) | Medium | High (Small molecule, high volatility) |
| Thermal Stability | Excellent (>140°C) | Good (~120°C) | Moderate |
| Odor | Low | Moderate | Distinctive |
Photochemical Efficiency (Radical Generation)
The primary advantage of the cinnamoyl-oxime architecture is the irreversible cleavage mechanism. Unlike Benzophenone, which requires a co-initiator (amine) and follows a reversible abstraction path, this molecule undergoes direct photocleavage.
Figure 1: Photo-cleavage mechanism of 1-[(Cinnamoyloxy)imino]cyclododecane. The N-O bond homolysis is the rate-determining step, yielding reactive radicals that initiate polymerization.
Experimental Protocols
Synthesis Workflow
To ensure reproducibility, the synthesis is performed in two stages: Oxime formation followed by Esterification.
Figure 2: Synthetic route for the target photoinitiator.[2]
Detailed Procedure
-
Oximation: Dissolve Cyclododecanone (10 mmol) in Methanol (50 mL). Add Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (15 mmol). Reflux for 2 hours. Pour into ice water, filter the precipitate, and dry.
-
Checkpoint: 1H NMR of intermediate should show the disappearance of the ketone
-protons and appearance of broad oxime OH (~9-10 ppm).
-
-
Esterification: Dissolve Cyclododecanone Oxime (10 mmol) in anhydrous THF (30 mL) with Triethylamine (12 mmol). Cool to 0°C. Dropwise add Cinnamoyl Chloride (11 mmol) dissolved in THF. Stir at RT for 4 hours.
-
Purification: Filter salts, evaporate solvent, and recrystallize from Ethanol/Hexane.
NMR Acquisition Parameters
For optimal resolution of the macrocyclic ring protons:
-
Concentration: 15 mg in 0.6 mL CDCl₃.
-
Relaxation Delay (D1): Set to >2.0 seconds to ensure full relaxation of the quaternary carbonyl carbons.
-
Scans: Minimum 64 scans for 1H; 1024 scans for 13C to resolve the quaternary carbons (C=N and C=O).
References
-
Oxime Ester Photoinitiators Review: Allonas, X., et al. "A Review on Recently Proposed Oxime Ester Photoinitiators." ResearchGate, 2025.[3]
-
Cyclododecanone Synthesis & Properties: Feng, Q., et al. "Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene."[2][4] Scientific Research Publishing, 2011.[4]
-
NMR of Cyclododecane Derivatives: PubChem Compound Summary for Cyclododecanone. National Library of Medicine.
-
Mechanistic Analysis of Oxime Esters: Lalevée, J., et al. "Naphthalene-Based Oxime Esters as Type I Photoinitiators." MDPI / PMC, 2020.
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A Comparative Guide to the Photobleaching Properties of Cinnamoyl vs. Benzoyl Oxime Esters
In the realm of photopolymerization, the selection of a photoinitiator is a critical decision that dictates the efficiency, speed, and final properties of the cured material. Among Type I photoinitiators, which undergo unimolecular bond cleavage to generate free radicals, oxime esters have garnered significant attention for their high reactivity and structural versatility.[1][2] A key performance characteristic of these initiators, particularly for applications requiring optical clarity and deep curing, is their ability to photobleach. This guide provides an in-depth comparison of the photobleaching properties of two prominent subclasses: cinnamoyl oxime esters and benzoyl oxime esters.
We will explore the underlying photochemical mechanisms, compare their performance using available experimental data, and provide standardized protocols for evaluating these properties in a laboratory setting. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.
The Fundamental Mechanism of Photobleaching in Oxime Esters
The defining characteristic of oxime ester photoinitiators is the photocleavable Nitrogen-Oxygen (N-O) bond. Upon absorption of photons of appropriate energy, the molecule is promoted to an excited state, leading to the homolytic cleavage of this relatively weak bond.[3][4] This process generates two radical species: an iminyl radical and a carboxyl radical. The carboxyl radical can further undergo decarboxylation to produce an alkyl or aryl radical and carbon dioxide.[5]
It is this primary N-O bond cleavage event that is responsible for photobleaching. The chromophore, which is responsible for the molecule's color and light absorption, is intrinsically linked to the oxime ester functionality. The cleavage of the N-O bond disrupts the conjugated π-electron system of the chromophore, altering its electronic structure and causing a significant decrease in absorbance in the visible or near-UV region.[6][7] This "whitening" or loss of color is a highly desirable trait, as it prevents the absorption of light by the initiator molecules at the surface from shielding the layers below, thereby enabling deeper and more uniform curing.
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A Comparative Analysis of the Photochemical Efficiency of 1-[(Cinnamoyloxy)imino]cyclododecane and Alternative Photoinitiators
In the dynamic field of photopolymerization, the efficacy of a photoinitiator is paramount to achieving desired material properties and curing speeds. The quantum yield of decomposition (Φ), a measure of the efficiency of a photochemical reaction, serves as a critical performance metric for these light-sensitive compounds. This guide provides an in-depth comparison of the quantum yield of decomposition for 1-[(Cinnamoyloxy)imino]cyclododecane, a member of the oxime ester class of photoinitiators, with other commercially significant alternatives. This analysis is supported by a review of established experimental data and methodologies to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal photoinitiator for their specific application.
Comparative Performance: Quantum Yield of Decomposition
The selection of a photoinitiator is often a balance between its absorption characteristics, solubility, and, most importantly, its efficiency in converting light energy into reactive species. The quantum yield of decomposition provides a direct measure of this efficiency. A higher quantum yield indicates that a greater number of initiating radicals are produced per photon absorbed, leading to a more rapid and efficient polymerization process.[2]
Below is a comparative table of the quantum yield of decomposition for representative oxime esters and other common Type I photoinitiators.
| Photoinitiator Class | Specific Compound/Derivative | Quantum Yield (Φ) | Wavelength (nm) | Solvent/Matrix | Reference |
| Oxime Ester | (E)-1-(9-dodecyl-6-nitro-9H-carbazol-3-yl)ethan-1-one O-(4-methoxybenzoyl) oxime | 0.017 | 355 | DMSO-d6 | [3][4] |
| 0.027 | 445 | DMSO-d6 | [3][4] | ||
| Acylphosphine Oxide | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | ~0.55 - 0.60 | Not Specified | Not Specified | [5][6] |
| Bisacylphosphine Oxide | Phenyl bis(2,4,6-trimethyl benzoyl) phosphine oxide (BAPO / Irgacure 819) | High (often cited as higher than TPO) | Not Specified | Various | [7][8][9] |
It is crucial to note that the quantum yield can be significantly influenced by the irradiation wavelength and the solvent environment.[3][10] For the representative oxime ester, a higher quantum yield was observed at 445 nm compared to 355 nm, highlighting the wavelength-dependent nature of its photochemical activity.[3][4] Acylphosphine oxides like TPO and BAPO are well-established benchmarks known for their high quantum yields and are often used in applications requiring high curing speeds.[5][6][7][8][9]
Decomposition Mechanism: The Norrish Type I Cleavage
Oxime esters, including 1-[(Cinnamoyloxy)imino]cyclododecane, are classified as Type I photoinitiators. Upon absorption of photons, they undergo a rapid α-cleavage, a process known as a Norrish Type I reaction.[1][11][12] This primary photochemical event involves the homolytic cleavage of the weak N-O bond. This is a highly efficient process that generates two radical species: an iminyl radical and a carboxyl radical.[1] The carboxyl radical can then undergo decarboxylation to produce a more reactive alkyl or aryl radical and carbon dioxide.[1][13] These generated radicals are responsible for initiating the polymerization of monomers.
Caption: Experimental workflow for determining the quantum yield of decomposition.
Conclusion
The quantum yield of decomposition is a fundamental parameter for characterizing the performance of photoinitiators. While specific data for 1-[(Cinnamoyloxy)imino]cyclododecane remains elusive in peer-reviewed literature, the analysis of related oxime esters suggests a moderate quantum yield that is dependent on the wavelength of irradiation. In comparison, acylphosphine oxides such as TPO and BAPO generally exhibit higher quantum yields, making them suitable for applications demanding rapid curing. The choice of an appropriate photoinitiator will ultimately depend on a holistic consideration of its quantum yield, absorption spectrum, solubility, and compatibility with the specific monomer system and light source being employed. The experimental protocol detailed herein provides a robust framework for the empirical determination of this critical performance metric, enabling researchers to make informed decisions in the development of advanced photopolymerizable materials.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
